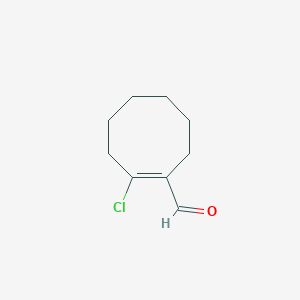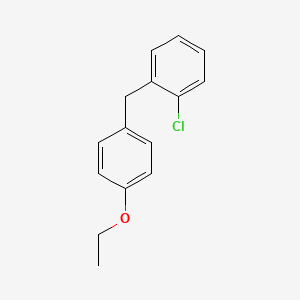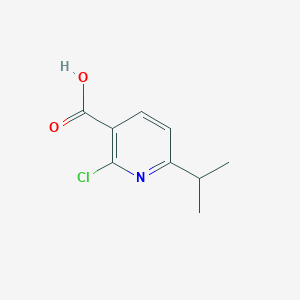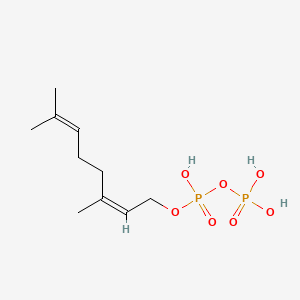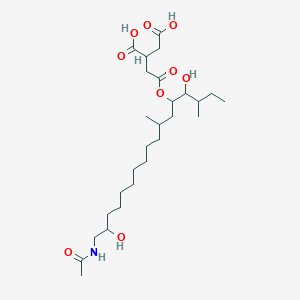
AAL Toxin TE1
Overview
Description
AAL Toxin TE1 is a type of mycotoxin produced by the fungus Alternaria alternata f. sp. lycopersici. This compound is recognized for its role in causing necrotic cell death in plants and has been studied for its potential effects on human and animal health .
Preparation Methods
The synthesis of AAL Toxin TE1 involves complex chemical reactions. The structural characterization of AAL toxins, including TE1, indicates that they are regioisomers of tricarballylic acid esterified to specific amino alcohols . The preparation methods typically involve high-performance liquid chromatography (HPLC) and mass spectrometry strategies to analyze and detect the entire set of chemical congeners in food matrices
Chemical Reactions Analysis
AAL Toxin TE1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce different oxidized forms of the toxin, while substitution reactions may result in the replacement of functional groups with other chemical groups .
Scientific Research Applications
AAL Toxin TE1 has several scientific research applications. In chemistry, it is used to study the mechanisms of mycotoxin-induced cellular disruption and apoptosis . In biology, it is used to investigate the effects of mycotoxins on plant and animal cells, particularly in relation to ceramide synthase inhibition and sphingolipid metabolism . In medicine, this compound is studied for its potential role in diseases associated with mycotoxin exposure, such as certain types of cancer and liver diseases . In industry, it is used to develop detection methods for mycotoxins in food and agricultural products .
Mechanism of Action
The mechanism of action of AAL Toxin TE1 involves the inhibition of ceramide synthase, a key enzyme in the sphingolipid ceramide biosynthetic pathway . This inhibition disrupts sphingolipid metabolism, leading to the accumulation of free sphingoid bases and subsequent cellular apoptosis . The molecular targets of this compound include ceramide synthase and other enzymes involved in sphingolipid metabolism . The pathways affected by this toxin are primarily related to cell death and stress responses .
Comparison with Similar Compounds
AAL Toxin TE1 is structurally similar to other AAL toxins, such as AAL Toxin TA1, AAL Toxin TB1, AAL Toxin TC1, and AAL Toxin TD1 . These compounds share similar toxicological mechanisms of action, including the inhibition of ceramide synthase and induction of apoptosis . this compound is unique in its specific regioisomeric structure and the particular amino alcohol esterified to tricarballylic acid . This structural uniqueness may result in different biological activities and toxicological properties compared to other AAL toxins .
Properties
IUPAC Name |
2-[2-(17-acetamido-4,16-dihydroxy-3,7-dimethylheptadecan-5-yl)oxy-2-oxoethyl]butanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H49NO9/c1-5-19(3)26(34)23(37-25(33)16-21(27(35)36)15-24(31)32)14-18(2)12-10-8-6-7-9-11-13-22(30)17-28-20(4)29/h18-19,21-23,26,30,34H,5-17H2,1-4H3,(H,28,29)(H,31,32)(H,35,36) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIPCOGRCJFLJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(C)CCCCCCCCC(CNC(=O)C)O)OC(=O)CC(CC(=O)O)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H49NO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


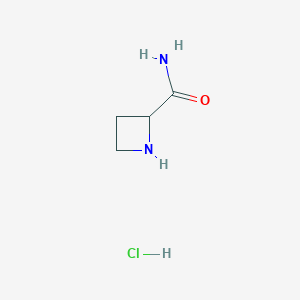

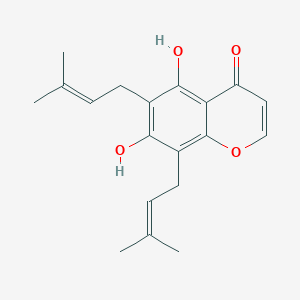
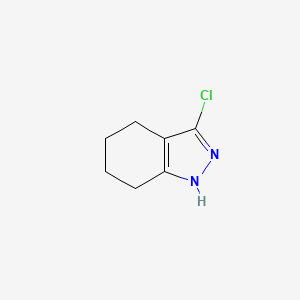
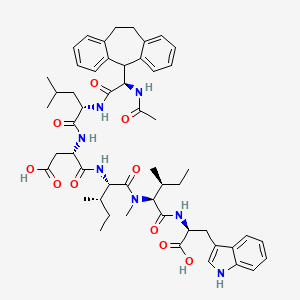
![6-Bromo-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3034373.png)
![2-Azabicyclo[2.2.2]octane-1-methanol hydrochloride](/img/structure/B3034374.png)
